N(2),3-Ethanoguanine

Description

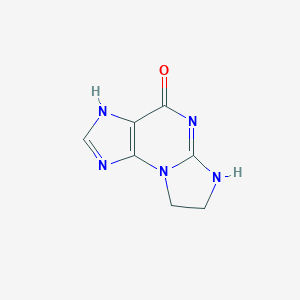

Structure

2D Structure

3D Structure

Properties

CAS No. |

126854-10-2 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |

InChI |

InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |

InChI Key |

SQOABKWCLWEBHA-UHFFFAOYSA-N |

SMILES |

C1CN2C3=C(C(=O)N=C2N1)NC=N3 |

Isomeric SMILES |

C1CN2C3=C(C(=O)NC2=N1)NC=N3 |

Canonical SMILES |

C1CN2C3=C(C(=O)N=C2N1)NC=N3 |

Other CAS No. |

126854-10-2 |

Synonyms |

N(2),3-ethanoguanine |

Origin of Product |

United States |

Mechanistic Pathways of N 2 ,3 Ethanoguanine Formation and Intermediates

Chemical Precursors and Reaction Conditions Leading to N(2),3-Ethanoguanine Formation

The generation of this compound is initiated by the interaction of DNA with specific chemical agents under particular conditions. These precursors can be chemotherapeutic drugs or metabolites of industrial chemicals, highlighting the diverse origins of this DNA lesion.

Formation from N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) and Related Haloethylnitrosoureas in DNA

High-performance liquid chromatography (HPLC) analyses have identified this compound as a novel guanine (B1146940) adduct in DNA that has been treated in vitro with the therapeutic agent N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) and other related 2-haloethylnitrosoureas. researchgate.netnih.govoup.com This discovery has expanded the number of known tricyclic derivatives isolated from DNA exposed to these compounds to four. researchgate.netnih.gov The formation of this adduct is considered relevant to both the therapeutic and carcinogenic activities of 2-haloethylnitrosoureas. researchgate.netnih.govoup.com The initial step in this process involves the alkylation of the O6 position of guanine by the haloethylnitrosourea. nih.govresearchgate.netaacrjournals.org

Synthesis at the Monomer Level from 2-Hydroxyethylguanine

This compound can be synthesized at the monomer level through the chemical treatment of 2-hydroxyethylguanine with thionyl chloride. researchgate.netnih.gov The resulting product, after purification via HPLC, has a molecular weight that corresponds to ethanoguanine, as confirmed by mass spectrometry. researchgate.netnih.gov Nuclear magnetic resonance (NMR) spectrometry has also been used to support this structural assignment. researchgate.netnih.gov Furthermore, the ultraviolet (UV) and fluorescence spectra of the synthesized compound are very similar to those of N(2),3-ethenoguanine, providing evidence that the ethano bridge is located between the N2 and 3 positions of the guanine base. researchgate.netnih.gov

Relationship to Chloroacetaldehyde (B151913) and N(2),3-Ethenoguanine Formation

This compound is closely related to N(2),3-ethenoguanine, an adduct formed by the reaction of chloroacetaldehyde with DNA. researchgate.netnih.govoup.comnih.gov Chloroacetaldehyde is a known metabolite of the human carcinogen vinyl chloride. researchgate.netoup.comnih.govpsu.edu The reaction of chloroacetaldehyde with DNA produces N(2),3-ethenoguanine in addition to other adducts like 1,N6-ethenoadenine and 3,N4-ethenocytosine. nih.govpsu.edu The structural similarity between this compound and N(2),3-ethenoguanine suggests a potential commonality in their biological implications. researchgate.netnih.govoup.com

Intramolecular Rearrangements and Cyclization Pathways Leading to this compound

The formation of this compound and its subsequent reactions involve critical intramolecular rearrangements and cyclization events. These pathways are central to the mechanism of DNA damage, particularly the formation of cytotoxic interstrand crosslinks.

N1,O6-Ethanoguanine as a Reactive Intermediate in DNA Interstrand Crosslink Formation

The initial alkylation of the O6 position of guanine by haloethylnitrosoureas, such as CCNU, leads to the formation of an O6-(2-chloroethyl)guanine monoadduct. nih.govresearchgate.netaacrjournals.org This initial product undergoes a rapid intramolecular nucleophilic substitution, resulting in the formation of a highly reactive cyclic intermediate, N1,O6-ethanoguanine. nih.govresearchgate.netaacrjournals.orgoup.comacs.org This intermediate is a key precursor to the formation of DNA interstrand crosslinks. nih.govoup.comacs.org The positively charged N1,O6-ethanoguanine is susceptible to nucleophilic attack by the N3 position of a cytosine residue on the opposing DNA strand. nih.govoup.comacs.org This reaction forms a stable 1-(N3-deoxycytidinyl)-2-(N1-deoxyguanosinyl)ethane crosslink, which is considered a primary cytotoxic lesion. nih.govacs.org The O6-alkylguanine-DNA alkyltransferase (AGT) repair protein can intercept this process by repairing both the initial O6-(2-chloroethyl)guanine adduct and the N1,O6-ethanoguanine intermediate, thus preventing the formation of the lethal interstrand crosslink. nih.govoup.comresearchgate.net

| Precursor/Intermediate | Reaction/Transformation | Final Product/Significance |

| O6-(2-chloroethyl)guanine | Intramolecular cyclization | N1,O6-Ethanoguanine |

| N1,O6-Ethanoguanine | Reaction with opposing cytosine | 1-(N3-deoxycytidinyl)-2-(N1-deoxyguanosinyl)ethane (Interstrand Crosslink) |

| N1,O6-Ethanoguanine | Hydrolysis | N1-(2-hydroxyethyl)guanine |

| N1,O6-Ethanoguanine | Reaction with AGT | Covalently trapped AGT-DNA complex |

Conversion of this compound to N(2),3-Ethenoguanine

A key piece of evidence confirming the structure of this compound is its chemical conversion to N(2),3-ethenoguanine. researchgate.netnih.gov This transformation can be achieved through a dehydrogenation reaction using a palladium catalyst. researchgate.netnih.govoup.com This specific chemical reactivity provides definitive proof for the N2, 3-ethano bridge structure of the adduct isolated from DNA treated with haloethylnitrosoureas. researchgate.netnih.gov

| Starting Compound | Reagent/Condition | Product |

| This compound | Palladium catalyst | N(2),3-Ethenoguanine |

Dna Lesion Characteristics and Biological Consequences of N 2 ,3 Ethanoguanine

Structural Integration and Perturbation within DNA Duplexes

The formation of N(2),3-ethanoguanine occurs as a transient intermediate following the initial alkylation of guanine (B1146940) at the O^6 position by chloroethylating agents. This initial adduct, O^6-chloroethylguanine, is unstable and undergoes intramolecular cyclization to form the tricyclic this compound. This structure is integrated into the DNA double helix, but its presence introduces significant distortion.

While direct high-resolution structural data for a DNA duplex containing this compound is limited, studies on the analogous, more stable N(2),3-ethenoguanine (N(2),3-εG) adduct provide valuable insights. Crystal structures of DNA polymerase ι in complex with DNA containing N(2),3-εG reveal a Hoogsteen-like base pairing mechanism when paired with either cytosine (dCTP) or thymine (B56734) (dTTP). nih.gov This deviates from the standard Watson-Crick base pairing and alters the geometry of the base pair within the helix. In the case of the related 1,N(2)-etheno-2'-deoxyguanosine (εG) adduct, NMR studies have shown that while the lesion itself remains stacked within the DNA helix, the opposing deoxycytidine base is forced out of the helix and becomes extrahelical, exposed to the solvent in the minor groove. nih.gov This flipping out of the complementary base is a major structural perturbation.

The this compound intermediate itself is highly reactive. nih.gov Its strained tricyclic structure makes it susceptible to further reaction, leading to the formation of DNA interstrand crosslinks. psu.educapes.gov.brnih.gov This inherent reactivity underscores its role as a transient but highly disruptive lesion within the DNA duplex. The structural perturbations caused by these ethano and etheno adducts, such as altered base pairing and helical unwinding, are critical features recognized by DNA repair machinery. nih.gov

Impact on DNA Replication Fidelity and Translesion Synthesis

The presence of this compound in the DNA template poses a significant challenge to the cellular DNA replication machinery, often leading to mutations.

Due to the instability of this compound, studies often utilize its more stable analog, N(2),3-ethenoguanine (N(2),3-εG), to investigate its miscoding potential. N(2),3-εG is a known mutagenic lesion that can lead to misincorporation of nucleotides during DNA replication. researchgate.netmcmaster.ca It has been demonstrated that when N(2),3-εG is present in a template, DNA polymerases can incorporate thymine (T) opposite the lesion, leading to a G→A transition mutation. khanacademy.org

In vitro studies using various DNA polymerases have shown that N(2),3-εG can direct the incorporation of not only cytosine (C), the correct partner for guanine, but also adenosine (B11128) (A) and uridine (B1682114) (U) (in the context of RNA synthesis). mcmaster.ca The ability to pair with multiple bases highlights its strong miscoding potential. The proposed mechanism for this mispairing involves the formation of different tautomeric forms of the ethenoguanine adduct, which can then form hydrogen bonds with incorrect incoming nucleotides. researchgate.netmcmaster.ca The dominance of G•C to A•T transitions observed in tumors from individuals exposed to vinyl chloride, a compound that induces etheno adducts, suggests the significant role of guanine adducts like N(2),3-εG in mutagenesis. nih.govkhanacademy.org

Human Y-family DNA polymerases are specialized enzymes that perform translesion synthesis (TLS), a process that allows the replication machinery to bypass DNA lesions that would otherwise block replication. nih.gov However, this bypass is often error-prone. The processing of the N(2),3-ethenoguanine (N(2),3-εG) adduct, as an analog for this compound, varies significantly among the human Y-family polymerases (pol η, pol ι, pol κ, and REV1). nih.govnih.gov

Studies using a stabilized form of N(2),3-εG have provided detailed kinetic data on its processing:

Polymerase η (pol η) and Polymerase κ (pol κ) can replicate past the N(2),3-εG lesion. nih.govnih.gov

Polymerase ι (pol ι) and REV1 are largely blocked by the lesion, managing only to incorporate a single nucleotide opposite it. nih.govnih.gov

Steady-state kinetics reveal that while the correct incorporation of dCTP is generally preferred opposite N(2),3-εG, the misincorporation of dTTP is a major event for all four Y-family polymerases. nih.govnih.gov Polymerase ι exhibits the highest frequency of dTTP misincorporation, followed closely by polymerase η. nih.govnih.gov Crystal structures of polymerase ι with N(2),3-εG paired to either dCTP or dTTP show Hoogsteen-like base pairing, providing a structural basis for this miscoding. nih.gov The ability of these specialized polymerases to insert an incorrect base opposite the lesion is a primary source of the mutagenicity associated with this type of DNA damage.

| Polymerase | Bypass Ability | Major Miscoding Event | Miscoding Frequency (dTTP) |

| Pol η | Replicates through | dTTP | 0.63 nih.gov |

| Pol ι | 1-base incorporation | dTTP | 0.71 nih.gov |

| Pol κ | Replicates through | dTTP | Lower than Pol η/ι nih.gov |

| REV1 | 1-base incorporation | dTTP, dGTP | Lower than Pol η/ι nih.gov |

Role in DNA Interstrand Crosslink (ICL) Formation

One of the most cytotoxic consequences of this compound formation is its role as a key intermediate in the development of DNA interstrand crosslinks (ICLs).

The formation of an ICL from an initial O^6-chloroethylguanine lesion is a two-step process. psu.eduresearchgate.net

Intramolecular Rearrangement: The initial O^6-(2-chloroethyl)guanine adduct is unstable and undergoes a rapid intramolecular nucleophilic substitution. The N1 nitrogen of the guanine ring attacks the carbon of the chloroethyl group, displacing the chloride ion and forming the cyclic, positively charged this compound intermediate (also referred to as N1,O6-ethanoguanine). psu.educapes.gov.brresearchgate.net

Interstrand Attack: This highly reactive ethanoguanine intermediate is then subject to a slower nucleophilic attack by the N3 position of a cytosine residue on the opposite DNA strand. capes.gov.br This reaction opens the ethano bridge and forms a stable 1-(N3-cytosinyl)-2-(N1-guaninyl)ethane crosslink, covalently linking the two strands of the DNA. capes.gov.br

This N1-guanine-N3-cytosine ICL is an extremely cytotoxic lesion. capes.gov.br It physically prevents the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, which can ultimately trigger cell death. Current time information in West Northamptonshire, GB. The entire process, from the initial alkylation to the final ICL, highlights the role of this compound as a critical, albeit transient, precursor to one of the most severe forms of DNA damage.

Cellular Recognition and Enzymatic Repair Pathways for N 2 ,3 Ethanoguanine Adducts

Base Excision Repair (BER) Pathway Involvement

The Base Excision Repair (BER) pathway is a crucial cellular mechanism for correcting small, non-helix-distorting base lesions, including those arising from alkylation, oxidation, and deamination wikipedia.org. The process is initiated by a DNA glycosylase that identifies and removes the damaged base by cleaving the N-glycosidic bond, which creates an apurinic/apyrimidinic (AP) site nih.govyoutube.com. This site is then further processed by other enzymes, including an AP endonuclease, DNA polymerase, and DNA ligase, to restore the original DNA sequence youtube.com.

The specificity of the BER pathway is determined by the diverse family of DNA glycosylases, each evolved to recognize a particular set of DNA lesions nih.govmdpi.com. The recognition and excision of N(2),3-ethanoguanine have been investigated for several of these enzymes in both prokaryotic and eukaryotic systems.

In Escherichia coli, the adaptive response to alkylating agents involves the induction of 3-methyladenine (B1666300) DNA glycosylase II, also known as AlkA nih.govwikipedia.org. Research has demonstrated that this enzyme is capable of excising this compound from DNA that has been treated with chloroacetaldehyde (B151913), a metabolite of vinyl chloride nih.gov. The release of the this compound adduct by the purified enzyme occurs in a manner dependent on both time and protein concentration, confirming a specific enzymatic activity against this lesion nih.gov.

The discovery that E. coli 3-methyladenine DNA glycosylase II (AlkA) can release this compound significantly broadened the known substrate range of this enzyme nih.gov. While initially characterized by its activity on N-methylated purines like 3-methyladenine and 3-methylguanine, its ability to act on this compound demonstrates that its specificity extends to more complex, bulky exocyclic ring structures nih.govwikipedia.org. This finding suggests that AlkA plays a protective role against the carcinogenic potential of agents that form such adducts nih.gov.

The human homolog of E. coli AlkA is the alkyladenine-DNA glycosylase (AAG), also known as methylpurine-DNA glycosylase (MPG) wikipedia.org. AAG is the primary enzyme in human cells responsible for excising alkylation-damaged purine bases wikipedia.org. Its substrates include 3-methyladenine, 7-methylguanine, and the exocyclic adduct 1,N6-ethenoadenine wikipedia.orgnih.gov. However, its activity towards this compound is less pronounced. In vitro assays with human glycosylases have shown that N(2),3-εG is released at a much slower rate compared to other etheno adducts like 1,N6-ethenoadenine and 3,N4-ethenocytosine nih.gov. This suggests that while AAG may play a role, it might not be the primary or most efficient enzyme for repairing this specific lesion in humans, contributing to the persistence and mutagenic potential of this compound nih.gov.

Human Alkylpurine-DNA N-Glycosylase (APNG) is another name for the AAG/MPG enzyme wikipedia.orgmdanderson.org. This enzyme is a key component of the BER pathway, tasked with identifying and removing a variety of damaged purines nih.gov. The primary substrates for APNG are cytotoxic lesions such as N3-methyladenine and N7-methylguanine jci.orgnih.gov. While it also efficiently excises other adducts like 1,N6-ethenoadenine (εA) and hypoxanthine, its role in the repair of this compound is not well-established nih.gov. Studies on APNG-deficient mouse models confirmed its essential role for εA and hypoxanthine repair but did not show significant activity for other etheno adducts, suggesting that other glycosylases or repair pathways may be responsible for lesions like this compound nih.gov.

| Enzyme | Organism | Known Primary Substrates | Activity on this compound |

|---|---|---|---|

| 3-Methyladenine DNA Glycosylase II (AlkA) | Escherichia coli | 3-methyladenine, 3-methylguanine, 7-methylguanine wikipedia.org | Demonstrated excision activity nih.gov |

| Alkyladenine-DNA Glycosylase (AAG/MPG/APNG) | Human | 3-methyladenine, 7-methylguanine, 1,N6-ethenoadenine, Hypoxanthine wikipedia.orgnih.gov | Recognized, but excised at a much slower rate compared to other adducts nih.gov |

DNA Glycosylase Activities

Direct Reversal Mechanisms

Direct reversal is a DNA repair mechanism that reverses the DNA damage without removing the base or excising the nucleotide news-medical.net. This process is highly efficient as it does not require a DNA template or synthesis nih.gov. The primary examples of direct reversal repair involve photoreactivation to repair UV-induced pyrimidine dimers (not present in humans) and the action of O6-methylguanine-DNA methyltransferase (MGMT), which removes alkyl groups from the O6 position of guanine (B1146940) by transferring them to one of its own cysteine residues news-medical.netnih.gov. While this pathway is critical for certain types of alkylation damage, the current body of research on this compound repair focuses predominantly on the Base Excision Repair pathway nih.govnih.gov. There is no significant evidence to suggest that direct reversal mechanisms, such as those mediated by MGMT or the AlkB family of dioxygenases, play a role in the repair of the bulky, bicyclic this compound adduct nih.govnih.gov.

Role of O6-Alkylguanine DNA Alkyltransferase (MGMT/AGT)

O6-Alkylguanine DNA Alkyltransferase, also known as MGMT or AGT, is a key DNA repair protein that protects the genome from the mutagenic and cytotoxic effects of alkylating agents. nih.govnih.govnih.gov It functions through a direct damage reversal mechanism, transferring the alkyl group from the O6 position of guanine to a cysteine residue within its own active site. nih.govresearchgate.net This "suicide" mechanism stoichiometrically inactivates the protein, as the cysteine acceptor site is not regenerated. nih.gov MGMT is crucial for repairing damage from chloroethylating agents used in chemotherapy, such as carmustine and lomustine, and its activity is a major factor in tumor resistance to these drugs. nih.govnih.govnih.gov

Chloroethylating agents initially form an O6-chloroethylguanine adduct on DNA. nih.govnih.gov This primary lesion is a substrate for MGMT. nih.gov However, the O6-chloroethylguanine adduct is also unstable and can rearrange to form a cyclic intermediate, 1,O6-ethanoguanine. nih.gov There has been some debate regarding the precise substrate that MGMT targets to prevent cytotoxicity. It is established that MGMT-mediated repair reduces the formation of lethal crosslinks. nih.gov

Research indicates that MGMT can interact with both the initial O6-chloroethylguanine adduct and the subsequent 1,O6-ethanoguanine intermediate. nih.gov By removing the chloroethyl group from the O6 position of guanine, MGMT directly repairs the initial lesion and prevents the subsequent steps that lead to crosslinking. nih.gov Alternatively, some evidence suggests that MGMT reacts with the 1,O6-ethanoguanine intermediate. nih.gov This interaction does not result in a simple repair but rather forms a DNA-protein crosslink, which is then subject to removal by other repair pathways, such as nucleotide excision repair. nih.gov

| DNA Adduct | Interaction with MGMT | Outcome of Interaction | Reference |

|---|---|---|---|

| O6-Chloroethylguanine | Direct transfer of the chloroethyl group to MGMT's active site cysteine. | Repair of the adduct, preventing the formation of intermediates and crosslinks. | nih.govnih.gov |

| 1,O6-Ethanoguanine | MGMT reacts with the ethano intermediate. | Formation of a DNA-protein crosslink, which is subsequently repaired by other pathways (e.g., NER). | nih.gov |

The primary cytotoxic lesion induced by chloroethylating nitrosoureas is the DNA interstrand crosslink (ICL). nih.govnih.gov The formation of an ICL is a two-step process. nih.gov The first step is the formation of the O6-chloroethylguanine monoadduct. nih.gov In the second, slower step, the chlorine atom is displaced by a nucleophilic site on the opposite DNA strand, typically the N1 position of cytosine or the N3 of adenine, forming a stable ethyl bridge between the strands. nih.gov

MGMT plays a critical role in preventing the completion of this two-step process. nih.gov By repairing the O6-chloroethylguanine monoadduct before the second step can occur, MGMT effectively averts the formation of the highly toxic ICL. nih.gov This protective action is a major determinant of cellular resistance to chloroethylating anticancer drugs. nih.govmdpi.com The addition of purified human MGMT to drug-treated DNA has been shown to prevent the formation of ICLs over time, indicating that the stable monoadduct precursors to the crosslinks remain substrates for the enzyme. nih.gov

Interplay and Crosstalk with Other DNA Repair Pathways

The cellular response to DNA damage is not siloed; rather, it involves a complex and coordinated interplay between multiple DNA repair pathways. nih.govmdpi.com MGMT's function is intricately linked with other systems, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR), to ensure comprehensive protection against alkylation damage. nih.govresearchgate.net

The primary pathways for processing lesions from alkylating agents are MGMT and BER. nih.gov While MGMT specifically handles O6-alkylguanine adducts, BER, initiated by DNA glycosylases like Alkyladenine DNA Glycosylase (AAG), is responsible for repairing N-alkylated purines such as N3-methyladenine and N7-methylguanine. nih.gov There is evidence of crosstalk between these pathways. For instance, Poly (ADP-ribose) polymerase (PARP), a key BER protein, can modify MGMT through PARylation. nih.gov This modification enhances MGMT's binding to chromatin, facilitating more efficient removal of O6-methylguanine adducts. nih.govresearchgate.net

Furthermore, the AlkB family of dioxygenase enzymes can also repair certain exocyclic adducts. nih.gov Notably, the human enzyme ALKBH2 has been shown to repair 1,N(2)-ethenoguanine, a lesion structurally similar to this compound, in double-stranded DNA. nih.gov This suggests a potential, though less characterized, role for the AlkB pathway in repairing related adducts.

Accidental encounters between different repair systems acting on closely spaced lesions can sometimes lead to more severe damage, such as double-strand breaks. elifesciences.orgresearchgate.net For example, simultaneous action by BER and MMR on nearby N-alkyl and O-alkyl adducts, respectively, can trigger the formation of these highly cytotoxic breaks, even in the absence of DNA replication. elifesciences.orgresearchgate.net

| Interacting Pathway | Nature of Crosstalk | Functional Consequence | Reference |

|---|---|---|---|

| Base Excision Repair (BER) | PARP, a BER protein, PARylates MGMT. | Enhances MGMT localization to chromatin for more efficient repair of O6-alkylguanine adducts. | nih.govresearchgate.net |

| Nucleotide Excision Repair (NER) | NER can assist MGMT in processing certain DNA adducts. | NER may be involved in excising the DNA-protein crosslinks formed when MGMT interacts with 1,O6-ethanoguanine. | nih.govresearchgate.net |

| AlkB Homologs (ALKBH) | ALKBH2 can repair structurally similar etheno adducts. | Potential for repair of this compound or related lesions, though direct evidence is limited. | nih.gov |

| Mismatch Repair (MMR) | Accidental interaction with BER at closely spaced lesions. | Can lead to the formation of cytotoxic double-strand breaks. | elifesciences.orgresearchgate.net |

Academic Research Methodologies for N 2 ,3 Ethanoguanine Studies

Analytical and Spectroscopic Characterization Techniques

The precise identification and characterization of N(2),3-ethanoguanine necessitate the use of highly sensitive and specific analytical and spectroscopic methods. These techniques allow researchers to isolate the adduct from complex biological mixtures and confirm its structural identity.

High-Performance Liquid Chromatography (HPLC) for Isolation and Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation and detection of this compound from DNA treated with agents like chloroacetaldehyde (B151913). nih.gov Following enzymatic or chemical hydrolysis of the adducted DNA, HPLC is employed to separate the modified base from the normal nucleobases and other adducts. nih.govpnas.org

Reverse-phase HPLC, often utilizing a C18 column, is a common approach. pnas.org The separation is typically achieved using a specific mobile phase, such as an ammonium (B1175870) formate (B1220265) buffer, which allows for the distinct elution of this compound. pnas.org The high resolving power of HPLC is essential for obtaining a pure sample of the adduct for subsequent characterization. The detection is often carried out using a UV detector, though more specific detectors are also employed. ejgm.co.uk

Table 1: HPLC Parameters for this compound Isolation

| Parameter | Description | Source |

|---|---|---|

| Column Type | Reverse-phase C18 | pnas.org |

| Mobile Phase | 10 mM ammonium formate buffer, pH 3.9 | pnas.org |

| Flow Rate | 0.7 ml/min | pnas.org |

| Detection | UV absorbance, fluorescence | nih.govejgm.co.uk |

Mass Spectrometry for Structural Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for the definitive structural elucidation and molecular weight confirmation of this compound. nih.govmdpi.com After isolation by HPLC, the fraction containing the adduct is subjected to mass spectrometric analysis. The resulting mass spectrum provides the precise molecular weight of the compound, and the fragmentation pattern offers critical information about its molecular structure. tutorchase.comnumberanalytics.com

Research has shown that the mass spectrum of this compound isolated from in vitro reactions is identical to that of the chemically synthesized standard, confirming its identity. nih.gov This comparison is a crucial step in validating the presence of the adduct in biological samples. Tandem mass spectrometry (MS/MS) can further enhance structural confirmation by providing detailed information about the fragmentation of the parent ion. psu.edunih.gov

UV and Fluorescence Spectroscopy for Adduct Identification

UV and fluorescence spectroscopy are key techniques for the identification of this compound, largely due to its characteristic spectral properties. nih.govresearchgate.net this compound exhibits a high degree of fluorescence, a property that not only aids in its detection but also enhances the sensitivity of its analytical monitoring. nih.gov

The fluorescence spectrum of the adduct isolated from DNA treated with chloroacetaldehyde has been shown to be identical to that of chemically synthesized N(2),3-ethenoguanine. nih.gov An excitation spectrum reveals the wavelengths of light the molecule absorbs to enter an excited state, while the emission spectrum shows the wavelengths of light emitted as it returns to the ground state. horiba.comedinst.com The distinct spectral signature of this compound allows for its specific identification, even in the presence of other DNA adducts like 1,N6-ethenoadenine and 3,N4-ethenocytosine. nih.gov

Table 2: Spectroscopic Properties of this compound

| Spectroscopic Technique | Key Finding | Significance | Source |

|---|---|---|---|

| UV Spectroscopy | The UV spectrum is very similar to that of N2,3-ethenoguanine. | Provides initial evidence for the adduct's identity. | researchgate.net |

| Fluorescence Spectroscopy | Exhibits high fluorescence with a spectrum identical to the chemically synthesized standard. | Allows for highly sensitive and specific detection and analytical monitoring. | nih.gov |

Biochemical and Molecular Biology Experimental Approaches

To understand the biological consequences of this compound, researchers utilize a variety of biochemical and molecular biology techniques. These experimental approaches are designed to investigate the formation of the adduct in a controlled environment and to study how it is recognized and repaired by cellular enzymes.

In Vitro DNA Adduct Generation and Modification Strategies

The generation of this compound-containing DNA substrates in a laboratory setting is a fundamental prerequisite for studying its repair and mutagenic potential. A common method involves the in vitro treatment of DNA with chloroacetaldehyde, a reactive metabolite of the human carcinogen vinyl chloride. nih.govnih.gov This reaction leads to the formation of several etheno adducts, including this compound. nih.gov

For more specific studies, oligonucleotides containing a site-specifically placed this compound adduct are synthesized. However, the lability of the glycosidic bond of this adduct has presented challenges. To overcome this, a 2'-fluoro isostere approach has been utilized to stabilize the lesion, allowing for the synthesis of oligonucleotides with a 2'-fluoro-N(2),3-ϵ-2'-deoxyarabinoguanosine. nih.gov These modified oligonucleotides are invaluable tools for detailed studies of DNA polymerases and repair enzymes.

Enzymatic Activity Assays for DNA Glycosylases and Alkyltransferases

Enzymatic activity assays are crucial for identifying and characterizing the enzymes involved in the repair of this compound. abyntek.com These assays typically involve incubating a purified enzyme or cell extract with a DNA substrate containing the adduct. The activity of the enzyme is then measured by quantifying the release of the modified base or the cleavage of the DNA backbone. plos.orgabcam.com

Studies have shown that the E. coli 3-methyladenine (B1666300) DNA glycosylase II can release this compound from chloroacetaldehyde-modified DNA in a time- and protein-dependent manner. pnas.orgnih.gov This finding expanded the known substrate specificity of this enzyme to include a DNA base with an exocyclic group. pnas.org In human cells, various DNA glycosylases are also involved in the excision of etheno adducts. embopress.orgoup.com While O6-alkylguanine-DNA alkyltransferase (AGT) is known to repair the precursor O6-(2-chloroethyl)guanine adduct, thereby preventing the formation of interstrand crosslinks, DNA glycosylases are responsible for the direct removal of the formed this compound base. nih.gov

Table 3: Enzymes Involved in this compound Repair

| Enzyme | Organism | Function | Assay Method | Source |

|---|---|---|---|---|

| 3-methyladenine DNA glycosylase II (AlkA) | E. coli | Releases this compound from modified DNA. | HPLC analysis of released adduct from radiolabeled DNA substrate. | pnas.orgnih.gov |

| 3-methyladenine-DNA glycosylase (ANPG protein) | Human | Excises 1,N6-ethenoadenine; activity on this compound is also studied. | Measurement of ethanol-soluble products from radiolabeled DNA. | oup.com |

| O6-Alkylguanine-DNA alkyltransferase (AGT) | Human | Repairs the precursor O6-(2-chloroethyl)guanine adduct. | Prevention of interstrand crosslink formation. | nih.gov |

Primer Extension Assays for DNA Polymerase Bypass Studies

Primer extension assays are a cornerstone in the study of DNA lesions like this compound (N(2),3-εG), providing critical insights into how DNA polymerases interact with and bypass this form of damage. These in vitro assays are designed to measure the ability of a DNA polymerase to extend a primer that is annealed to a template strand containing a site-specific lesion. researchgate.net

The general principle involves hybridizing a labeled DNA primer to a template oligonucleotide containing N(2),3-εG at a specific position. The primer's 3' end is positioned just before the lesion. DNA polymerase and deoxynucleoside triphosphates (dNTPs) are then added to the reaction. The polymerase extends the primer, and the reaction products are separated by size using techniques like denaturing polyacrylamide gel electrophoresis (PAGE). nih.gov The length and quantity of the resulting DNA fragments indicate whether the polymerase was able to bypass the N(2),3-εG adduct and what nucleotide was incorporated opposite it.

Studies utilizing this methodology have shown that different DNA polymerases exhibit varying efficiencies and fidelities when encountering N(2),3-εG. For instance, when human Y-family DNA polymerases were examined, it was found that polymerase η (pol η) and polymerase κ (pol κ) could replicate through the lesion, whereas polymerase ι (pol ι) and REV1 resulted in only a single base incorporation. nih.govresearchgate.net Steady-state kinetics from these assays revealed that dCTP incorporation is generally preferred opposite N(2),3-εG. nih.govresearchgate.net However, dTTP misincorporation was identified as the major miscoding event for all four Y-family polymerases, with pol ι showing the highest frequency of this error. nih.govresearchgate.net

A significant challenge in these studies is the chemical instability of the N(2),3-εG adduct, specifically the lability of its glycosidic bond. nih.govoup.com To overcome this, researchers have utilized a stabilized analog, 2′-fluoro-N(2),3-ε-2′-deoxyarabinoguanosine (2′-F-N(2),3-εdG), which can be site-specifically incorporated into oligonucleotides for more reliable analysis. nih.govoup.com

Table 1: DNA Polymerase Bypass and Miscoding of N(2),3-εG

| DNA Polymerase | Bypass Ability | Predominant Miscoding Event |

| Human pol η | Replicated through | dTTP misincorporation nih.govresearchgate.net |

| Human pol κ | Replicated through | dTTP misincorporation nih.govresearchgate.net |

| Human pol ι | 1-base incorporation | dTTP misincorporation (highest frequency) nih.govresearchgate.net |

| Human REV1 | 1-base incorporation | dTTP and dGTP misincorporation (lower frequencies) nih.govresearchgate.net |

Site-Specific Mutagenesis Techniques for Biological Impact Assessment

Site-specific mutagenesis is a powerful technique used to introduce precise mutations into a DNA sequence to study the resulting effects on gene function and, in the context of DNA adducts, to assess their biological impact in a cellular environment. wikipedia.orgresearchgate.net This method allows researchers to create a specific DNA lesion at a defined location within a plasmid or viral genome, which is then introduced into cells to study its mutagenic consequences. wikipedia.orgneb.com

For N(2),3-εG, this technique has been instrumental in determining its mutagenic potential in vivo. researchgate.net Due to the adduct's instability, early studies often relied on indirect methods. oup.com However, the development of stabilized analogs like 2′-F-N(2),3-εG has enabled more direct and quantitative assessments. oup.comnih.gov In a typical workflow, an oligonucleotide containing the stabilized N(2),3-εG analog is incorporated into a vector, such as an M13 bacteriophage genome. oup.com This engineered genome is then introduced into host cells, often E. coli, which may have different genetic backgrounds (e.g., proficient or deficient in specific DNA repair pathways). oup.comnih.gov

After replication of the vector within the cells, the progeny DNA is isolated and sequenced to identify the mutations that occurred at the site of the adduct. This approach has revealed that N(2),3-εG is highly mutagenic, potently inducing G to A transition mutations. oup.comnih.gov This specific mutational signature is significant as it matches the types of mutations observed in the K-ras oncogene in tumors associated with vinyl chloride exposure, suggesting a direct link between the adduct and carcinogenesis. nih.gov

Furthermore, by using bacterial strains with deficiencies in certain DNA repair or translesion synthesis (TLS) polymerases, researchers can dissect the pathways involved in processing the N(2),3-εG lesion. oup.comnih.gov For example, studies have shown that the TLS polymerase DinB (the E. coli equivalent of human pol κ) plays a significant role in the mutagenic bypass of N(2),3-εG. oup.comnih.gov These experiments underscore the importance of site-specific mutagenesis in bridging the gap between the biochemical properties of a DNA adduct and its ultimate biological consequences within a living organism. researchgate.net

Structural Biology and Computational Modeling

The combination of structural biology and computational modeling provides a powerful lens through which to examine the molecular details of how this compound (referred to as N(2),3-ethenoguanine or N(2),3-εG in many structural studies) impacts DNA structure and its interaction with cellular machinery.

X-ray Crystallography for DNA-Adduct and Adduct-Enzyme Complex Structures (Referencing N(2),3-Ethenoguanine Complexes)

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic structure of molecules, including DNA and protein-DNA complexes. numberanalytics.comanton-paar.com For N(2),3-εG, crystallographic studies have been crucial in visualizing how this adduct alters the DNA helix and how DNA polymerases accommodate it during replication.

Due to the instability of the N(2),3-εG nucleoside, researchers have successfully used a stabilized 2′-fluoro-substituted analog in crystallographic studies. nih.gov Crystal structures have been solved for human Y-family DNA polymerase ι (pol ι) in complex with a DNA template containing N(2),3-εG and an incoming nucleotide (either dCTP or dTTP). nih.govnakb.orgpdbj.org These structures revealed that the N(2),3-εG lesion adopts a syn conformation, a rotation around the glycosidic bond that is different from the typical anti conformation of guanine (B1146940) in standard B-DNA. researchgate.net

The structural analysis showed that pol ι utilizes a Hoogsteen-like base pairing mechanism to accommodate both the correct nucleotide (dCTP) and the incorrect nucleotide (dTTP) opposite the lesion. nih.govresearchgate.net In the N(2),3-εG:dCTP pair, two hydrogen bonds were observed. nih.gov In contrast, the mutagenic N(2),3-εG:dTTP pair was stabilized by only one apparent hydrogen bond. nih.gov This structural insight helps to explain the biochemical observation that pol ι can insert both C and T opposite the lesion with similar catalytic efficiencies, providing a molecular basis for the high mutagenic potential of N(2),3-εG. nih.gov

Similarly, X-ray crystallography of the Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4) showed that N(2),3-εG could form a sheared base pair with thymine (B56734). oup.comnih.gov These structural snapshots of adduct-enzyme complexes are invaluable for understanding the precise molecular interactions that lead to mutagenic events.

Table 2: Crystallographic Data for Human DNA Polymerase ι with N(2),3-εG

| PDB Code | Complex Description | Resolution (Å) | Key Finding |

| 4FS2 nakb.org | Pol ι with N(2),3-εG paired to dCTP | 2.05 | Hoogsteen-like base pairing with two hydrogen bonds. nih.gov |

| 4FS3 | Pol ι with N(2),3-εG paired to dTTP | 2.50 | Hoogsteen-like base pairing with one hydrogen bond, explaining misincorporation. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Repair Efficiency

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.comlumi-supercomputer.eu This technique complements static crystallographic data by providing insights into the dynamic behavior, conformational flexibility, and thermodynamics of DNA containing adducts and their complexes with proteins. nih.govnih.gov

MD simulations are particularly valuable for studying the recognition and repair of DNA adducts by enzymes like DNA glycosylases. nih.gov By modeling an adduct within the active site of a repair enzyme, researchers can explore the interactions that determine repair efficiency. For instance, simulations have shown that the planar εA adduct stacks more favorably within the active site of the human alkylpurine-DNA N-glycosylase (APNG) compared to the non-planar ΕA adduct. nih.gov This reduced stacking interaction for the ethano adduct was proposed to account for its significantly lower repair efficiency. nih.gov Although specific MD studies focusing solely on this compound's repair efficiency are less common in the searched literature, these analogous studies demonstrate the power of MD to generate hypotheses about why certain adducts, like the persistent N(2),3-εG, are repaired inefficiently. nih.gov

Concluding Perspectives and Future Directions in N 2 ,3 Ethanoguanine Research

Current Knowledge Gaps and Emerging Questions in N(2),3-Ethanoguanine Biology

Despite decades of research, significant questions about the biology of this compound remain. A primary area of uncertainty is the complete spectrum of its biological consequences. While its potential to cause misincorporation during DNA replication is known, its influence on other cellular processes like transcription, chromatin structure, and epigenetic regulation is not well understood. nih.gov

Another major knowledge gap is the full range of cellular repair mechanisms that recognize and process this adduct. While some DNA glycosylases have been implicated, the complete set of proteins and the interplay between different repair pathways, such as base excision repair (BER) and direct reversal, in handling this compound in human cells are yet to be fully elucidated. oup.comnih.govpnas.orgnih.gov For instance, studies have shown that the E. coli 3-methyladenine (B1666300) DNA glycosylase II can release this compound, but the efficiency and coordination of its human homologs in various cellular contexts are less clear. nih.govpnas.org Furthermore, research has noted that while no repair of this compound was detected in rats after a one-week recovery period from vinyl chloride exposure, the long-term repair kinetics and the factors influencing them require more detailed investigation. nih.gov

Emerging questions also revolve around the adduct's role as a biomarker. While it is a known product of vinyl chloride exposure, its utility in reflecting low-dose environmental exposures and its correlation with individual cancer risk need more precise definition. nih.govnih.gov Understanding the background levels of this adduct from endogenous sources versus those from exogenous exposures is critical for its application in molecular epidemiology. nih.gov

Development of Advanced Methodologies for Comprehensive Adduct Analysis

Progress in understanding this compound is intrinsically linked to the evolution of analytical techniques capable of its sensitive and specific detection. The field is moving beyond traditional methods like ³²P-postlabeling towards more sophisticated, mass spectrometry-based approaches. nih.govptbioch.edu.pl

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of modern adduct analysis, offering structural confirmation and quantification. nih.govptbioch.edu.plmdpi.com Innovations in this area are focused on enhancing sensitivity to detect adducts at the trace levels found in human tissues—often as low as one adduct per 10⁹ or 10¹⁰ nucleotides. nih.gov The development of "adductomics," a comprehensive approach to screen for a wide array of DNA modifications simultaneously, represents a significant leap forward. ptbioch.edu.pl This is facilitated by data-independent acquisition (DIA) methods and specialized software designed to process complex mass spectral data, allowing for the untargeted discovery of new and unexpected DNA lesions. nih.gov

Future methodologies are aiming for even greater sensitivity and throughput. The ultimate goal is to achieve single-molecule resolution, which would allow for not only quantifying the number of adducts but also mapping their precise locations across the genome. mdpi.com Technologies like nanopore sequencing are being explored for their potential to simultaneously read the DNA sequence and identify modified bases, which would provide unprecedented insight into adduct distribution and its relationship with genomic features and mutation hotspots. mdpi.com

| Analytical Method | Principle | Key Advantages | Future Developments |

| Immunoaffinity/GC-HRMS | Uses specific antibodies to isolate the adduct, followed by gas chromatography and high-resolution mass spectrometry for detection. nih.gov | High sensitivity and specificity for the target adduct. nih.gov | Integration with broader screening platforms. |

| LC-ESI-MS/MS | Separates digested DNA components via liquid chromatography, followed by electrospray ionization and tandem mass spectrometry for identification and quantification. nih.govnih.gov | Provides structural confirmation and is highly versatile for targeted and untargeted "adductomics". nih.govptbioch.edu.pl | Improvements in ionization efficiency and mass analyzers for ultra-high resolution. mdpi.com |

| Untargeted Adductomics (wSIM/MS²) | A data-independent acquisition method that screens for all potential adducts based on characteristic fragmentation patterns, like the neutral loss of deoxyribose. nih.gov | Comprehensive screening without a priori knowledge of the adducts present; high sensitivity. nih.gov | Advanced software for automated data processing and adduct identification. nih.gov |

| Single-Molecule Sequencing | Technologies like nanopore sequencing that detect changes in electrical current as single DNA strands pass through a pore, identifying modified bases. mdpi.com | Potential to simultaneously sequence DNA and map the exact location of adducts genome-wide. mdpi.com | Enhancing accuracy for identifying diverse adduct types and improving data analysis pipelines. |

Integration with Broader DNA Damage Response and Repair Network Studies

The cellular response to this compound is not an isolated event but is part of a complex, interconnected network of DNA damage response (DDR) pathways. mdpi.comresearchgate.netresearchgate.netfrontiersin.org Future research must focus on how the cell senses this specific lesion and signals its presence to the broader repair and cell cycle machinery. researchgate.net

Key questions include which specific sensors first recognize the adduct and how this recognition event triggers downstream signaling cascades, such as the activation of checkpoint kinases (e.g., ATR, CHK1) that can halt the cell cycle to allow time for repair. researchgate.net Understanding this integration is crucial because the cell's fate—be it successful repair, apoptosis, or survival with mutations—depends on the coordinated action of these networks. mdpi.com

Studies have identified that the Base Excision Repair (BER) pathway is a primary route for the removal of etheno-type adducts. nih.govnih.govnih.gov This process is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov The human alkylpurine-DNA N-glycosylase (APNG, also known as AAG) has been shown to excise this compound. oup.comnih.gov However, the efficiency of this process and potential redundancy or competition with other repair proteins, such as the AlkB family of demethylases, require further investigation in a cellular context. nih.govwustl.edu The interplay between these pathways may be a critical determinant of cellular outcomes following exposure to agents that form this compound. nih.gov

| Repair Pathway / Protein | Function in Relation to Ethanoguanine/Etheno Adducts | Key Research Question |

| Base Excision Repair (BER) | The primary pathway for removing small, non-helix-distorting base lesions. nih.govnih.gov | What is the coordination between short-patch and long-patch BER in response to this compound? nih.gov |

| Alkylpurine-DNA N-glycosylase (APNG/AAG) | A DNA glycosylase that recognizes and excises this compound and other etheno adducts, initiating BER. oup.comnih.govoup.com | How is its activity regulated in different cell types and tissues, and how does it compete with other proteins for the lesion? |

| AlkB Homologs (e.g., ALKBH2, ALKBH3) | Dioxygenases that can directly reverse some types of alkylation damage. nih.govwustl.edu | Do human AlkB proteins have significant activity on this compound in vivo, and do they provide a backup for BER? nih.govwustl.edu |

| DNA Damage Signaling (e.g., ATR, p53) | Senses replication stress and DNA damage, and coordinates cell cycle checkpoints and apoptosis. researchgate.net | How does the presence of this compound in the DNA template activate these signaling pathways? |

Translational Implications in Basic Science Research

The study of this compound has significant translational implications that extend beyond its immediate toxicological interest. Research on this specific adduct can serve as a powerful tool in several areas of basic science.

As a well-defined lesion, this compound can be used as a molecular probe to dissect the mechanisms of DNA repair. oup.comnih.gov By introducing this adduct into specific DNA sequences, researchers can study the recruitment and activity of repair enzymes in detail, providing fundamental insights into the substrate specificity and efficiency of the BER pathway and other repair systems. pnas.orgoup.comnih.gov

Furthermore, this compound serves as a critical biomarker for assessing exposure to genotoxic agents and understanding the initial events in chemical carcinogenesis. nih.govnih.gov Its measurement in tissues can provide a direct link between exposure to a carcinogen like vinyl chloride and the resultant DNA damage, helping to validate models of carcinogenesis and to assess risk. nih.gov This is particularly important for understanding the heightened susceptibility of certain populations, such as the increased adduct formation observed in young versus adult rats, which may help explain age-related differences in cancer risk. nih.gov The insights gained from this research are valuable for informing public health policies and developing strategies for cancer prevention. cdc.gov

Q & A

Q. What are the recommended protocols for synthesizing N(2),3-Ethanoguanine with high purity, and how can researchers validate its structural integrity?

Methodological Answer:

- Synthesis Protocols : Follow established organic synthesis workflows for guanine derivatives, ensuring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios). For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at λ = 260–280 nm, as guanine analogs typically absorb in this range .

- Structural Validation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with mass spectrometry (MS) to confirm molecular structure. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Conduct accelerated stability studies by exposing the compound to pH gradients (e.g., 2.0–9.0) and temperatures (4°C–60°C). Monitor degradation via UV-Vis spectroscopy and track byproducts using LC-MS.

- Data Interpretation : Use kinetic modeling (e.g., Arrhenius equation for temperature dependence) to extrapolate shelf-life. Document deviations from expected degradation pathways, as these may indicate novel reaction mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

Methodological Answer:

- Root-Cause Analysis :

- Compare experimental conditions (e.g., solvent effects on NMR chemical shifts, MS ionization methods). For example, DMSO-d6 vs. CDCl3 may alter hydrogen bonding patterns, leading to spectral discrepancies .

- Replicate conflicting studies under standardized protocols to isolate variables. Use error-tracking frameworks (e.g., Ishikawa diagrams) to identify systemic biases in instrumentation or sample preparation .

- Collaborative Validation : Share raw spectral data and analysis scripts via open-access platforms to enable peer verification .

Q. What advanced computational strategies can predict the biological activity of this compound, and how do they align with experimental findings?

Methodological Answer:

- In Silico Methods :

- Perform molecular docking studies with target proteins (e.g., DNA repair enzymes) using software like AutoDock Vina. Validate force fields against crystallographic data for guanine-protein complexes.

- Apply machine learning models trained on guanine analog databases to predict binding affinities or metabolic pathways.

- Experimental Alignment : Compare computational predictions with in vitro assays (e.g., enzyme inhibition kinetics). Statistically quantify discrepancies using metrics like root-mean-square deviation (RMSD) and adjust model parameters iteratively .

Data Contradiction and Ethical Considerations

Q. How should researchers address discrepancies between theoretical predictions and experimental results for this compound’s reactivity?

Methodological Answer:

- Hypothesis Testing : Formulate competing hypotheses (e.g., unaccounted solvent effects vs. non-covalent interactions) and design targeted experiments to test them. For instance, use isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled conditions .

- Ethical Reporting : Transparently document null or conflicting results in publications, avoiding selective data omission. Adhere to ICMJE guidelines for chemical safety and reproducibility .

Methodological Tables for Reference

| Parameter | Analytical Technique | Key Considerations |

|---|---|---|

| Purity (>95%) | HPLC-UV | Column type (C18 vs. HILIC), mobile phase |

| Structural Confirmation | ¹H/¹³C NMR, HRMS | Solvent suppression, isotopic resolution |

| Stability (t₁/₂) | Accelerated Degradation Studies | pH buffers, temperature calibration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.